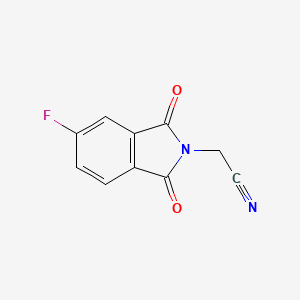

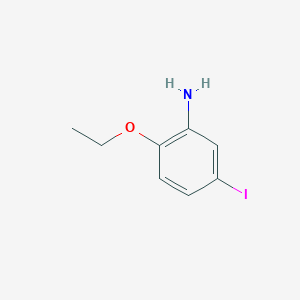

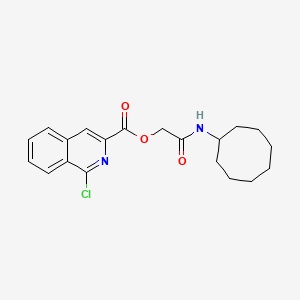

![molecular formula C24H26N2O B2500784 3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1025658-27-8](/img/structure/B2500784.png)

3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzodiazepine derivatives has been a subject of interest due to their potential therapeutic applications. In the first study, a series of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones were synthesized and evaluated for their antagonistic activity against AMPA receptors. The synthesis involved the creation of benzodiazepinones that showed noncompetitive, allosteric inhibition of the receptor-channel complex. The most potent compound identified was 1-(4-aminophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one, which exhibited significant anticonvulsant activity in a mouse model .

Molecular Structure Analysis

The molecular structure of benzodiazepines plays a crucial role in their interaction with biological targets. In the context of the first paper, the presence of the 7,8-(methylenedioxy) moiety and the 1-phenyl group appears to be essential for the observed antagonistic activity against AMPA receptors. The specific arrangement of these groups within the benzodiazepinone framework is responsible for the allosteric inhibition of the receptor-channel complex .

Chemical Reactions Analysis

The second study explores the reactivity of a 3-((4-oxo-4H-chromen-3-yl)methylene)-4-phenyl-1H-[1,5]benzodiazepin-2(3H)-one compound towards various nucleophiles. The compound underwent ring rearrangements and reactions with nucleophiles such as potassium hydroxide, ammonium acetate, hydrazine hydrate, and others, leading to the formation of diverse heterocyclic structures. These reactions resulted in the synthesis of pyranobenzodiazepine, pyridobenzodiazepine, and other substituted benzodiazepines, demonstrating the versatility of the benzodiazepine core when subjected to different chemical conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, we can infer from the related compounds that the physical properties such as solubility, melting point, and stability would be influenced by the substituents on the benzodiazepine core. The chemical properties, including reactivity and binding affinity to biological targets, are also likely to be affected by the specific structural features of the compound, as seen in the potent AMPA receptor antagonism and anticonvulsant activity of the synthesized benzodiazepinones .

Applications De Recherche Scientifique

Synthetic Aspects of Benzodiazepines

Benzodiazepines, including derivatives similar to the specified compound, have been the focus of synthetic chemistry research, aiming to develop efficient methods for their production due to their significant medicinal value. Researchers have explored systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, reflecting ongoing efforts to enhance the synthesis of these biologically active molecules. Such work supports the pharmaceutical industry by providing pathways to synthesize benzodiazepine derivatives with potential therapeutic uses, including those related to the specified compound (Sunita Teli et al., 2023).

Pharmacological and Synthetic Profiles

The pharmacological and synthetic profiles of benzodiazepines have been extensively reviewed, highlighting their diverse biological activities such as tranquilizing, antidepressant, antihypertensive, and calcium channel blocking effects. These reviews serve as critical resources for medicinal chemists aiming to develop newer compounds with improved efficacy and safety profiles, potentially including the development of derivatives similar to the specific compound mentioned (N. Dighe et al., 2015).

Environmental Considerations

Research on the environmental occurrence, fate, and transformation of benzodiazepines, including water treatment studies, reveals concerns about these compounds as emerging environmental contaminants. The persistence and potential environmental impact of benzodiazepines underscore the importance of understanding their fate beyond clinical use, which may indirectly relate to the environmental stewardship of all benzodiazepine derivatives (T. Kosjek et al., 2012).

Propriétés

IUPAC Name |

3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O/c1-16-9-11-18-20(13-16)26-19(12-10-17-7-5-4-6-8-17)23-21(25-18)14-24(2,3)15-22(23)27/h4-13,19,25-26H,14-15H2,1-3H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXROBHKRETCU-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C=CC4=CC=CC=C4)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)/C=C/C4=CC=CC=C4)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

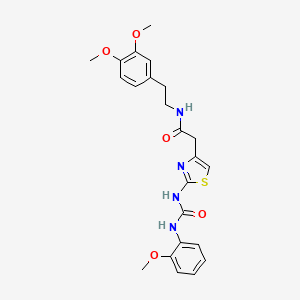

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

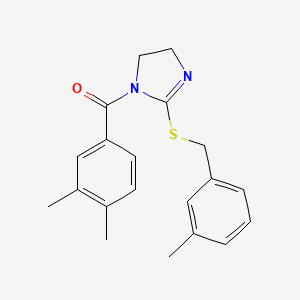

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

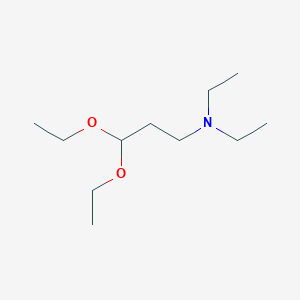

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)